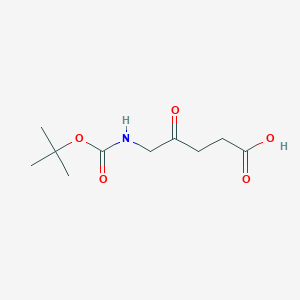
Isoquinoline-7-carboxylic acid
Descripción general
Descripción
Isoquinoline-7-carboxylic acid is an organic compound that belongs to the class of isoquinolines . It has a molecular weight of 173.17 and its molecular formula is C10H7NO2 . The IUPAC name for this compound is 7-isoquinolinecarboxylic acid .
Molecular Structure Analysis
The molecular structure of Isoquinoline-7-carboxylic acid consists of a benzene ring fused to a pyridine ring . The InChI code for this compound is 1S/C10H7NO2/c12-10(13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H, (H,12,13) .Physical And Chemical Properties Analysis
Isoquinoline-7-carboxylic acid is a solid at room temperature . The storage temperature for this compound is normal, and it should be kept in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
Therapeutic Potential
Isoquinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Compounds that contain a quinoline core template show a wide range of therapeutic properties including anti-malarial, antitumor, and antimicrobial .
Drug Design
Quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine . The importance of alkaloids in the development of medicine is unquestionable since several advances made in the battle against diseases like malaria, leukemia, cancer, and neurodegenerative diseases would not have occurred without the use of these substances .
Biological Activity
Quinoline and isoquinoline alkaloids, including the angustureine and congeneric alkaloids, have been found to have significant biological activity . This includes effects on the nervous system of animals, which may constitute a defense mechanism by plants against herbivores .
Detection Methods
Carboxylic acids, including Isoquinoline-7-carboxylic acid, have various applications in different fields. Different methods have been developed for their detection, in medicines, in cosmetics, in food additives, etc .
Ultrastructure Evaluation
Isoquinoline-7-carboxylic acid has been used in scanning electron microscopy (SEM) assays to evaluate the effect on the ultrastructure of certain organisms .
Preparation of Other Compounds
Isoquinoline-7-carboxylic acid has been used in the preparation of other compounds, such as 4-cyano-3-ethoxy-1-hydroxy-5,6,7,8-tetrahydroisoquinoline .
Direcciones Futuras
Quinoline and isoquinoline alkaloids, due to their potent biological activities demonstrated by in vitro and in vivo assays, present an inexhaustible source for the development of new drugs . This family of compounds is expected to continue playing a significant role in medicinal chemistry research and other valuable areas of human endeavor .
Mecanismo De Acción
- IQ3CA’s effects may involve multiple pathways. For example:
Biochemical Pathways
Result of Action
: Senerovic, L., Opsenica, D., Moric, I., Aleksic, I., Spasić, M., & Vasiljevic, B. (2019). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. Advances in Experimental Medicine and Biology, 1282, 37–69. Link : “Anticancer Potential of Nature-Derived Isoquinoline Derivatives.” Chemistry of Natural Compounds, 59(3), 309–314. (2023). Link
Propiedades
IUPAC Name |
isoquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-2-1-7-3-4-11-6-9(7)5-8/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFUUBBLCOBJPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594145 | |
| Record name | Isoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-7-carboxylic acid | |
CAS RN |
221050-96-0 | |
| Record name | Isoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoquinoline-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)











